Methyl 2-acetyl-3-ethoxypent-4-ynoate

Lipophilicity Drug-likeness Permeability

Fragment-based lead discovery often suffers from flat, achiral scaffolds lacking orthogonal handles. Methyl 2-acetyl-3-ethoxypent-4-ynoate addresses this gap: • Simultaneously presents terminal alkyne, methyl ester, acetyl ketone, and 3-ethoxy ether on one C5 backbone-four chemically orthogonal diversification vectors. • Supplied as a diastereomeric mixture, introducing two stereogenic centers for 3D fragment diversity. • Higher boiling point (282.4 °C) vs des-ethoxy analogs simplifies rotary evaporation after coupling. • TPSA 52.6 Ų / LogP 0.40-0.57 suits CNS permeability SAR studies.

Molecular Formula C10H14O4
Molecular Weight 198.218
CAS No. 343333-28-8
Cat. No. B2807987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-3-ethoxypent-4-ynoate
CAS343333-28-8
Molecular FormulaC10H14O4
Molecular Weight198.218
Structural Identifiers
SMILESCCOC(C#C)C(C(=O)C)C(=O)OC
InChIInChI=1S/C10H14O4/c1-5-8(14-6-2)9(7(3)11)10(12)13-4/h1,8-9H,6H2,2-4H3
InChIKeyYMYGOAGUFPKZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes19 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Acetyl-3-ethoxypent-4-ynoate: Compound Class & Procurement


Methyl 2-acetyl-3-ethoxypent-4-ynoate (CAS 343333-28-8) is a highly functionalized aliphatic building block belonging to the pent-4-ynoate ester class. Its molecular formula is C₁₀H₁₄O₄ with a molecular weight of 198.22 g/mol . The scaffold simultaneously presents a terminal alkyne, a methyl ester, an acetyl group, and a 3-ethoxy substituent on a five-carbon backbone, generating two stereogenic centers and supplying at least four chemically orthogonal handles for diversification . Commercially, the compound is offered as a mixture of stereoisomers with typical purities of 95–98% . It is catalogued principally as a research intermediate for medicinal chemistry and organic synthesis, with no regulatory approval for human or veterinary use .

Methyl 2-Acetyl-3-ethoxypent-4-ynoate: Irreplaceable by Des-Ethoxy Analogs


Generic pent-4-ynoate esters such as methyl 2-acetylpent-4-ynoate (CAS 101413-11-0) or ethyl 2-acetylpent-4-ynoate (CAS 36600-70-1) lack the 3-ethoxy substituent that fundamentally alters the physicochemical and stereochemical profile of methyl 2-acetyl-3-ethoxypent-4-ynoate . The 3-ethoxy group introduces an additional hydrogen-bond acceptor, raises the topological polar surface area (TPSA) from ~43 Ų to 52.6 Ų, increases the molecular weight by ~44 Da, and creates two stereogenic centers absent in the simpler analogs . These differences mean that substitution changes lipophilicity, conformational sampling, and potential target engagement in screening campaigns. Simply interchanging with a des-ethoxy analog ignores these multivariate differences and can lead to divergent hit-expansion outcomes, rendering the compounds non-surrogate in lead-optimization workflows .

Methyl 2-Acetyl-3-ethoxypent-4-ynoate: Differentiation Evidence


Lipophilicity (LogP) vs. Des-Ethoxy Analog

The target compound exhibits a computed LogP of 0.40–0.57 across two independent vendor datasets, compared to a computed LogP of 0.39 for the closest des-ethoxy analog methyl 2-acetylpent-4-ynoate (CAS 101413-11-0) [1]. Although the absolute increase is modest, it is directionally consistent with the addition of an ethoxy group and may translate into measurably higher membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, relevant for fragment-based or cell-based screening .

Lipophilicity Drug-likeness Permeability Physicochemical profiling

TPSA and Hydrogen-Bonding vs. Des-Ethoxy Analogs

Methyl 2-acetyl-3-ethoxypent-4-ynoate has a computed TPSA of 52.6 Ų with 4 hydrogen-bond acceptors (ChemScene) or 42.3 Ų with 6 H-bond acceptors (ChemDiv), compared to a TPSA of 43.37 Ų for methyl 2-acetylpent-4-ynoate [1]. The 3-ethoxy oxygen introduces an additional hydrogen-bond acceptor that increases the polar surface area, which influences predicted oral absorption and blood-brain barrier penetration according to established drug-likeness rules (Veber, Lipinski). The direction of the difference is consistent across computational methods, even though absolute TPSA values differ between prediction algorithms.

Polar surface area Hydrogen bonding Oral bioavailability CNS penetration

Molecular Weight and Procurement Cost vs. Simpler Analogs

At 198.22 g/mol, methyl 2-acetyl-3-ethoxypent-4-ynoate is approximately 29% heavier than methyl 2-acetylpent-4-ynoate (154.16 g/mol) and 18% heavier than ethyl 2-acetylpent-4-ynoate (168.19 g/mol) owing to the 3-ethoxy substituent [1]. This mass increment directly impacts the number of moles purchased per gram and, consequently, the cost-per-mole in procurement workflows. When performing equimolar reactions (e.g., in parallel synthesis or fragment-library production), the heavier compound yields fewer reaction equivalents per unit mass purchased, influencing budget allocation in large-scale screening campaigns.

Molecular weight Cost-per-mole Procurement Library synthesis

Stereochemical Complexity vs. Achiral Analogs

Methyl 2-acetyl-3-ethoxypent-4-ynoate is supplied as a mixture of stereoisomers, reflecting the two chiral centers at C2 (acetyl-bearing) and C3 (ethoxy-bearing) . In contrast, methyl 2-acetylpent-4-ynoate and ethyl 2-acetylpent-4-ynoate are achiral at the corresponding C3 position (no substituent) and possess at most one stereocenter [1]. This stereochemical complexity offers a distinct screening profile: racemic or diastereomeric mixtures may exhibit broader or different target-binding patterns than achiral congeners, and they provide a starting point for chiral resolution in lead-optimization programs where stereochemistry proves critical for potency or selectivity.

Stereochemistry Chiral building blocks Fragment-based drug discovery Conformational sampling

Rotatable Bonds and Conformational Flexibility

The target compound contains 5 rotatable bonds (ChemScene), compared to an estimated 4 rotatable bonds for methyl 2-acetylpent-4-ynoate [1]. The additional rotatable bond arises from the ethoxy side chain at C3. While higher rotatable bond counts are classically associated with entropic penalties upon binding (loss of conformational freedom), they also expand the conformational sampling space available for target engagement, potentially enabling the compound to access binding pockets that more rigid analogs cannot occupy. This is a class-level consideration relevant to fragment-library design where conformational diversity is explicitly sought.

Conformational entropy Rotatable bonds Ligand efficiency Fragment screening

Predicted Boiling Point vs. Ethyl Ester Analog

The predicted boiling point of methyl 2-acetyl-3-ethoxypent-4-ynoate is 282.4±40.0 °C at 760 mmHg (LeYan), substantially higher than the reported boiling point of ~208 °C for ethyl 2-acetylpent-4-ynoate (CAS 36600-70-1) and ~197.6 °C for methyl 2-acetylpent-4-ynoate [1][2]. This higher boiling point reflects both the increased molecular weight and the additional polar ethoxy group, and it implies that distillation-based purification of the target compound requires higher temperatures or reduced pressure, potentially increasing thermal degradation risk and energy cost relative to the lighter analogs. Conversely, the higher boiling point may facilitate separation from lower-boiling reaction solvents.

Boiling point Purification Distillation Handling

Methyl 2-Acetyl-3-ethoxypent-4-ynoate: Application Scenarios


Fragment-Based Screening: Enhanced Stereochemical Diversity

The target compound's two stereogenic centers, mixture-of-stereoisomer supply format, and increased rotatable bond count (5 vs. 4 in des-ethoxy analogs) directly address the demand for three-dimensional fragment diversity in modern FBLD collections . Procurement of this compound enriches screening decks with a scaffold that simultaneously presents alkyne, ketone, ester, and ether handles for synthetic elaboration, while the diastereomeric mixture may generate hit clusters inaccessible to simpler achiral pent-4-ynoate fragments.

Structure-Permeability Studies in CNS Drug Discovery

With a TPSA of 52.6 Ų (borderline for CNS penetration thresholds of 60–70 Ų) and a LogP of 0.40–0.57, the target compound occupies a physicochemical space where small structural modifications can produce measurable shifts in permeability . It serves as a comparator compound against the des-ethoxy analog (TPSA 43.37 Ų, LogP 0.39) in systematic PAMPA or Caco-2 studies aimed at establishing structure-permeability relationships for pent-4-ynoate-derived lead series.

Parallel Synthesis with Orthogonal Functional Groups

The simultaneous presence of a terminal alkyne (click chemistry, Sonogashira coupling), a methyl ester (saponification, amidation), an acetyl group (enolate chemistry, reductive amination), and a 3-ethoxy ether (Lewis acid cleavage, Williamson ether synthesis) provides four orthogonal diversification vectors on a single compact scaffold . This functional-group density is unmatched by methyl 2-acetylpent-4-ynoate, which lacks the 3-ethoxy handle, making the target compound a more versatile core for diversity-oriented synthesis (DOS) campaigns.

Distillation-Free Purification via Boiling-Point Advantage

The predicted boiling point of 282.4 °C for the target compound versus ~198–208 °C for lighter pent-4-ynoate esters makes it more amenable to post-reaction solvent removal by rotary evaporation without risk of compound co-distillation [1]. Laboratories that lack high-vacuum distillation capability may prefer the target compound when reaction solvents with boiling points in the 100–200 °C range are employed, as the wider boiling-point gap simplifies purification. Conversely, laboratories relying on distillation must account for the higher thermal demand.

Technical Documentation Hub

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